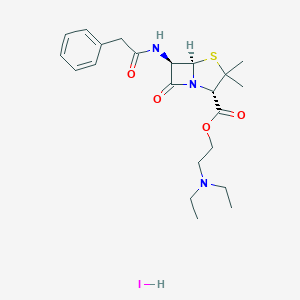![molecular formula C10H18O2 B121435 (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane CAS No. 151750-30-0](/img/structure/B121435.png)
(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane, also known as DEBH, is a bicyclic compound that has gained attention in the scientific community due to its potential applications in various fields. DEBH is a chiral compound that is synthesized through a specific method, which will be discussed in This paper will provide an overview of DEBH, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mecanismo De Acción
The mechanism of action of (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane is not fully understood. However, it is believed that (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane interacts with specific receptors or enzymes in the body, which leads to its biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has been shown to have various biochemical and physiological effects. In vitro studies have shown that (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane can inhibit the growth of cancer cells and bacteria. Additionally, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has been shown to have anti-inflammatory and analgesic effects. In vivo studies have shown that (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane can improve cognitive function and reduce anxiety-like behavior in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has several advantages for use in lab experiments. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane is a stable compound that can be easily synthesized and purified. Additionally, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane is a chiral compound, which allows for the study of chiral effects in various fields. However, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has some limitations for use in lab experiments. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane is a relatively new compound, and its mechanism of action is not fully understood. Additionally, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has not been extensively studied in humans, which limits its potential applications in medicine.
Direcciones Futuras
There are several future directions for research on (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane. First, further studies are needed to understand the mechanism of action of (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane. Additionally, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane could be further investigated for its potential applications in drug delivery and as a scaffold for the design of new drugs. Furthermore, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane could be studied for its potential use as a ligand in asymmetric catalysis. Finally, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane could be investigated for its potential applications in material science for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane is a bicyclic compound that has gained attention in the scientific community due to its potential applications in various fields. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane is synthesized through a specific method, and its (1S,2R,4S,5R) stereoisomer is the most commonly used form in scientific research. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has been studied for its potential applications in organic chemistry, medicinal chemistry, and material science. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has various biochemical and physiological effects, including anti-inflammatory and analgesic effects. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane, including further studies on its mechanism of action and potential applications in drug delivery, asymmetric catalysis, and material science.
Métodos De Síntesis
(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane is synthesized through a Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and ethoxyvinylketene acetal. The reaction produces a mixture of stereoisomers, which are then separated through column chromatography. The (1S,2R,4S,5R) stereoisomer is the most commonly used form of (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane in scientific research.
Aplicaciones Científicas De Investigación
(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has been studied for its potential applications in various fields, including organic chemistry, medicinal chemistry, and material science. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has been used as a chiral auxiliary in organic synthesis, which allows for the efficient synthesis of chiral compounds. Additionally, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has been investigated for its potential use as a ligand in asymmetric catalysis. In medicinal chemistry, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has been studied for its potential as a drug delivery system and as a scaffold for the design of new drugs. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has also been used in material science for the synthesis of new materials with unique properties.
Propiedades
Número CAS |
151750-30-0 |
|---|---|
Nombre del producto |
(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane |
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H18O2/c1-3-11-9-6-10(12-4-2)8-5-7(8)9/h7-10H,3-6H2,1-2H3/t7-,8+,9+,10- |
Clave InChI |
NBXOWSNUZMERBJ-FIRGSJFUSA-N |
SMILES isomérico |
CCO[C@H]1C[C@H]([C@@H]2[C@H]1C2)OCC |
SMILES |
CCOC1CC(C2C1C2)OCC |
SMILES canónico |
CCOC1CC(C2C1C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



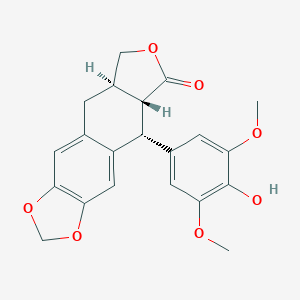
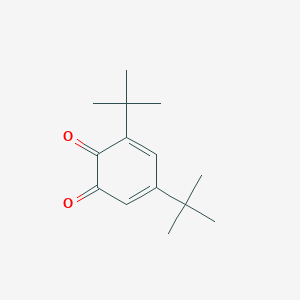
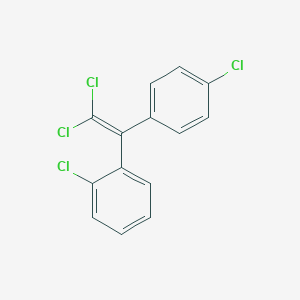



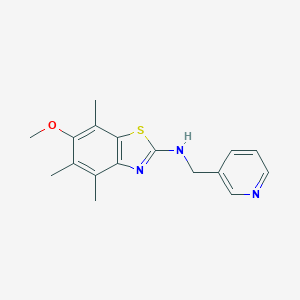
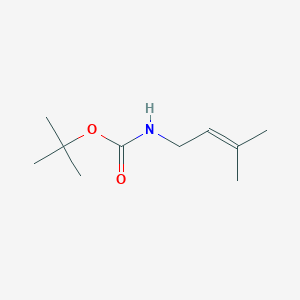
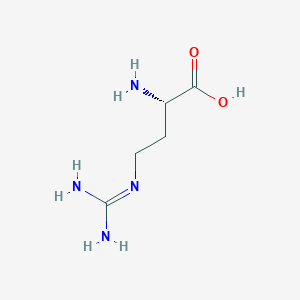
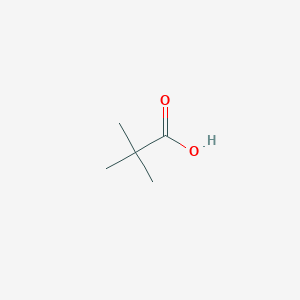
![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)
![2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride](/img/structure/B121395.png)
